molecular formula C10H17Cl2N3 B2988961 N-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 1193388-64-5

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No. B2988961
CAS RN: 1193388-64-5
M. Wt: 250.17
InChI Key: PQDGQOLXEOEJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3 . It is a powder in physical form . The IUPAC name for this compound is "1-(2-pyridinyl)-4-piperidinamine dihydrochloride" .


Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of novel benzamide derivatives, including compounds 10b and 10j, which showed significant inhibitory bioactivity .


Molecular Structure Analysis

The InChI code for “N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” is "1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)pyridin-2-amine dihydrochloride” is a powder in physical form . It has a molecular weight of 250.17 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Novel Synthesis Methods : A study by Smaliy et al. (2011) introduces a novel method for synthesizing conformationally rigid diamines, important in medicinal chemistry, through catalytic hydrogenation processes. This approach could potentially be applied to synthesize "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" derivatives for medicinal purposes (Smaliy et al., 2011).
  • Chemical Activation for Maillard Reaction Products : Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde, leading to lysine-specific Maillard reaction products. This research highlights the chemical reactivity of piperidine derivatives, potentially guiding the development of novel reactions involving "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" (Nikolov & Yaylayan, 2010).

Heterocyclic Chemistry and Functional Materials

  • Heterocyclic Compound Synthesis : Research on heterocyclic compounds, such as the work by Higashio and Shoji (2004), emphasizes the significance of nitrogen-containing chemicals in pharmaceuticals and agrochemicals. The methodologies discussed for synthesizing pyridine bases and related heterocycles could be relevant for developing new synthetic routes or applications for "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" (Higashio & Shoji, 2004).

Advanced Organic Synthesis Techniques

  • One-Pot Synthetic Routes : The study by Song et al. (2022) on converting halogenated amides to piperidines and pyrrolidines via a one-pot method underscores the evolution of efficient, metal-free synthetic strategies. Such innovative approaches could potentially be adapted for synthesizing or modifying "N-(piperidin-4-yl)pyridin-2-amine dihydrochloride" and exploring its applications in various domains (Song et al., 2022).

properties

IUPAC Name

N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDGQOLXEOEJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.